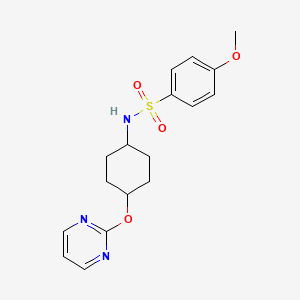

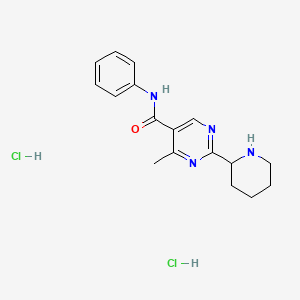

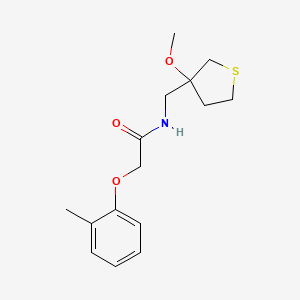

![molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7](/img/structure/B2413346.png)

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is also an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation with IC50 of 2 μM .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are similar to the requested compound, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular formula of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is C9H9NOS . The molecular weight is 179.24 . The InChI code is 1S/C7H5NOS/c9-7-5-2-4-10-6 (5)1-3-8-7/h1-4H, (H,8,9) .Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

- Electrochromic Polymers: A study by Shao et al. (2017) explored the electrochromic properties of polymers derived from thieno[3,2-b]thiophene, a compound structurally similar to 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one. These polymers showed color change properties with fast response times, high contrast, and coloration efficiency, especially in the near-infrared region. This research suggests potential applications in electrochromic devices (Shao et al., 2017).

Synthesis of Novel Compounds

- Novel Synthesis Methods: Larionova et al. (2013) developed a new method for synthesizing substituted thieno[3,2-b]pyridines, indicating the potential for creating diverse derivatives of thieno[3,2-c]pyridin-4-one for various applications (Larionova et al., 2013).

Pharmaceutical Applications

- Anticancer Activity: Altug et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, demonstrating that one of the compounds showed promising anticancer activity across a range of cancer cell lines. This suggests potential pharmaceutical applications for derivatives of thieno[3,2-c]pyridin-4-one (Altug et al., 2011).

Crystallography

- X-ray Crystallographic Studies: Klemm et al. (1999) reported the X-ray crystallographic data for various thienopyridines, providing insights into the structural characteristics of these compounds. This data is crucial for understanding the properties and potential applications of thieno[3,2-c]pyridin-4-one (Klemm et al., 1999).

Material Science

- Synthesis of Key Intermediates: Zhong Weihui (2013) synthesized 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, highlighting the role of such compounds in material science and pharmaceutical synthesis (Zhong Weihui, 2013).

Zukünftige Richtungen

The future directions for the study and application of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” and similar compounds could involve further exploration of their diverse biological activities and potential uses in medicine and other fields . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Eigenschaften

IUPAC Name |

2-ethyl-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOSUCACFAQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)C=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

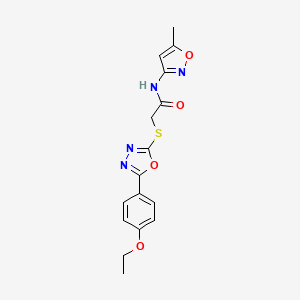

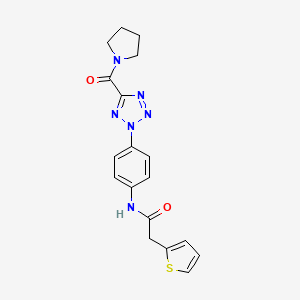

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

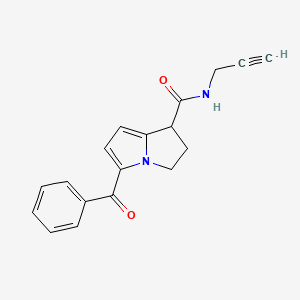

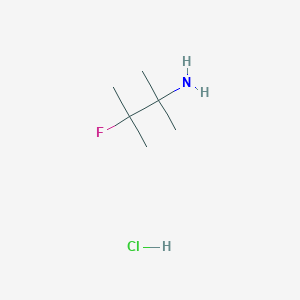

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)

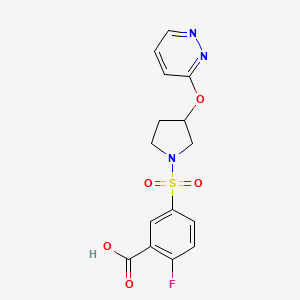

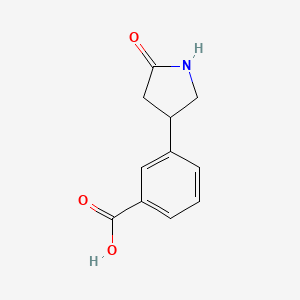

![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)